3-Chloro-2-methoxy-5-phenylpyridine

Description

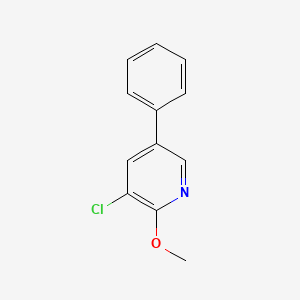

3-Chloro-2-methoxy-5-phenylpyridine (CAS: 104217-23-4) is a pyridine derivative featuring a chloro group at position 3, a methoxy group at position 2, and a phenyl substituent at position 5 . This compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, along with the steric bulk of the phenyl ring.

Properties

IUPAC Name |

3-chloro-2-methoxy-5-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-15-12-11(13)7-10(8-14-12)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSNLEXVWODRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxy-5-phenylpyridine typically involves the chlorination of 2-methoxy-5-phenylpyridine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:

2-Methoxy-5-phenylpyridine+SOCl2→this compound+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methoxy-5-phenylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.

Oxidation: 3-Chloro-2-formyl-5-phenylpyridine.

Reduction: 3-Chloro-2-methoxy-5-aminopyridine.

Scientific Research Applications

Chemistry: 3-Chloro-2-methoxy-5-phenylpyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It serves as a building block for the preparation of more complex molecules through various chemical transformations.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets, such as enzymes and receptors . It is also used in the development of new drugs and therapeutic agents.

Medicine: this compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . It is used in the design and synthesis of new drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments . It is also employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxy-5-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Substituent Variations in Pyridine Derivatives

The table below highlights key structural analogs and their substituent differences:

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups : The methoxy group in this compound donates electrons via resonance, while the chloro group withdraws electrons inductively. This contrast is absent in analogs like 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine, where CF3 and Cl create strong electron-withdrawing effects .

Physicochemical Properties

- Solubility : The phenyl group reduces water solubility compared to polar groups like CH2OH or CO2Me .

- Stability: Chloro and methoxy groups may enhance stability under basic conditions relative to amino-substituted analogs (e.g., 3-Chloro-2-(2-chloro-5-amino-phenoxy)-5-(trifluoromethyl)pyridine), which require careful handling due to reactive amines .

Biological Activity

3-Chloro-2-methoxy-5-phenylpyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H10ClN and a molecular weight of approximately 219.67 g/mol. The presence of a chlorine atom and a methoxy group on the pyridine ring contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines, including leukemia and breast cancer cells. The observed IC50 values indicate potent growth inhibition, suggesting that the compound may interfere with critical cellular pathways involved in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions essential for survival.

- Receptor Modulation : It is hypothesized that this compound interacts with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to increased reactive oxygen species (ROS) levels, which can trigger apoptosis in cancer cells .

Study on Anticancer Activity

In a recent study published in PubMed, researchers synthesized several derivatives of pyridine compounds, including this compound. These derivatives were tested against L1210 mouse leukemia cells, revealing significant inhibition of cell proliferation with IC50 values in the nanomolar range . This suggests a strong potential for further development as an anticancer agent.

Antimicrobial Efficacy

A comparative analysis conducted on various pyridine derivatives highlighted the antimicrobial efficacy of this compound against resistant bacterial strains. The study found that the compound outperformed several standard antibiotics, demonstrating its potential as an alternative therapeutic agent in treating infections caused by resistant bacteria.

Table 1: Biological Activity Summary of this compound

| Biological Activity | Target Organisms/Cell Lines | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Gram-positive & Gram-negative bacteria | Varies by strain | Cell membrane disruption |

| Anticancer | L1210 mouse leukemia cells | <10 | Enzyme inhibition / Apoptosis induction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.